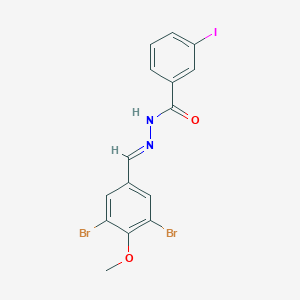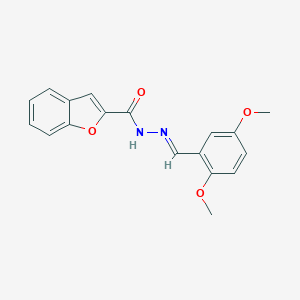![molecular formula C26H32N6O3S B449051 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B449051.png)
2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[1-(2,4-dimethoxyphenyl)ethylidene]propanohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[1-(2,4-dimethoxyphenyl)ethylidene]propanohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved by reacting hydrazine derivatives with carbon disulfide and alkylating agents under controlled conditions.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Toluidinomethyl Group: This step involves the reaction of the triazole intermediate with 4-toluidine and formaldehyde under acidic conditions to form the toluidinomethyl derivative.
Formation of the Hydrazide: The final step includes the condensation of the triazole derivative with 2,4-dimethoxybenzaldehyde and propanohydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and toluidinomethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug design.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[1-(2,4-dimethoxyphenyl)ethylidene]propanohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The compound may also interfere with cellular processes by generating reactive oxygen species (ROS) or by modulating signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- **2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
- **2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Uniqueness
Compared to these similar compounds, 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[1-(2,4-dimethoxyphenyl)ethylidene]propanohydrazide is unique due to the presence of the toluidinomethyl group, which may enhance its biological activity and specificity. The combination of the triazole ring with the hydrazide moiety also contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H32N6O3S |
|---|---|
Peso molecular |
508.6g/mol |
Nombre IUPAC |
N-[1-(2,4-dimethoxyphenyl)ethylideneamino]-2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C26H32N6O3S/c1-7-14-32-24(16-27-20-10-8-17(2)9-11-20)29-31-26(32)36-19(4)25(33)30-28-18(3)22-13-12-21(34-5)15-23(22)35-6/h7-13,15,19,27H,1,14,16H2,2-6H3,(H,30,33) |
Clave InChI |
PZFWZCSCXPIQEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SC(C)C(=O)NN=C(C)C3=C(C=C(C=C3)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SC(C)C(=O)NN=C(C)C3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-({2-[(5-chloro-2-thienyl)methylene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B448968.png)

![N-[1-({2-[(5-chloro-2-thienyl)methylene]hydrazino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B448971.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B448975.png)
![4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B448977.png)
![ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE](/img/structure/B448979.png)
![Ethyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B448982.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B448985.png)


![5-bromo-N'-[5-bromo-2-(2-propynyloxy)benzylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B448991.png)
![3,4-dimethyl-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448992.png)

![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-naphthylmethylene)propanohydrazide](/img/structure/B448995.png)
